Antazoline Sulfate

Description

Historical Context of Antazoline (B1665563) as a Pharmaceutical Agent

Antazoline was first described in 1947 and belongs to the first generation of antihistaminic agents. d-nb.info Its primary application has been in relieving symptoms of allergic conjunctivitis and nasal congestion. wikipedia.orgpharmaffiliates.com Like other first-generation antihistamines, it possesses anticholinergic properties. wikipedia.orgd-nb.info The antiarrhythmic potential of antihistamines was first noted as early as 1946, with observations of a quinidine-like effect. mp.pl Early clinical trials in the 1960s explored antazoline's efficacy in treating various arrhythmias, noting its ability to suppress ectopic beats and ventricular arrhythmias. mp.pl However, these initial studies found no significant benefit in the cardioversion or prevention of atrial fibrillation or atrial flutter. mp.pl Due to the poor solubility of its free base, antazoline has been primarily used in its salt forms, such as hydrochloride and phosphate (B84403), in pharmaceutical practice. researchgate.net

Evolution of Research Focus: From Antihistaminic to Antiarrhythmic Properties

The research trajectory of antazoline has seen a significant shift from its antihistaminic applications to a renewed focus on its antiarrhythmic capabilities. This transition was spurred by observations of its "quinidine-like" properties, suggesting a potential role in managing cardiac rhythm disturbances. oup.comuj.edu.pl The antiarrhythmic effects of antazoline were first reported in the 1960s. frontiersin.org However, early investigations into its use for cardioversion of atrial fibrillation yielded minimal efficacy, leading to a period of sparse research on the topic. frontiersin.org

Recent years have witnessed a resurgence of interest in antazoline's antiarrhythmic effects, particularly for the pharmacological cardioversion of recent-onset atrial fibrillation. frontiersin.orgmp.pl This renewed focus is partly driven by the need for safer and more effective antiarrhythmic drugs. mp.pl Modern research has demonstrated that intravenous antazoline can be effective in rapidly converting atrial fibrillation to a normal sinus rhythm. jppres.comnih.gov

The mechanism behind antazoline's antiarrhythmic action is believed to be multifactorial. jppres.com It is thought to interfere with membrane permeability to sodium and potassium ions. uj.edu.pl Electrophysiological studies have shown that antazoline prolongs the action potential duration, lengthens phase 0 (mediated by fast inward sodium channels), and reduces the resting potential of phase 4. jppres.comresearchgate.net This suggests that antazoline functions as a Class Ia antiarrhythmic agent according to the Vaughan-Williams classification, exhibiting sodium-channel blocking activity. uj.edu.plcvpharmacology.com

Contemporary Academic Significance of Antazoline Sulfate (B86663)

In contemporary academic research, antazoline sulfate continues to be a subject of investigation, primarily for its potential as an antiarrhythmic agent. mp.pl Recent studies, including randomized controlled trials, have provided evidence of its efficacy in the cardioversion of paroxysmal atrial fibrillation. oup.comnih.gov Research indicates that antazoline may have a higher success rate for cardioversion compared to other commonly used antiarrhythmics like amiodarone (B1667116) and is comparable to propafenone (B51707). mp.plahajournals.org

The electrophysiological effects of antazoline are a key area of current research. Studies in healthy volunteers have shown that it can prolong the P wave, QRS complex, and QT interval, indicating an effect on both cardiac conduction and repolarization. jppres.comnih.gov Furthermore, research has delved into its effects on various cardiac ion channels, revealing significant inhibition of hERG and the late hNaV1.5 current component, which contributes to its antiarrhythmic properties. herzmedizin.de The metabolism of antazoline is also being characterized, with studies identifying numerous metabolites following its administration. mdpi.com

Despite promising findings, the exact antiarrhythmic mechanism of antazoline is still not fully conclusive. jppres.com The current body of evidence is largely based on observational studies, highlighting the need for more extensive, large-scale randomized controlled trials to firmly establish its role and safety profile in diverse patient populations. mp.pl The "lost-and-found" journey of this antiarrhythmic drug continues to evolve as researchers work to fully understand its therapeutic potential. mp.pl

Detailed Research Findings

Recent academic inquiry has provided significant insights into the electrophysiological and hemodynamic effects of antazoline.

Electrophysiological Effects

Studies have demonstrated that antazoline influences several key electrocardiographic (ECG) parameters. In healthy volunteers, intravenous administration of antazoline resulted in a significant prolongation of the P wave, QRS complex, and both the QT and corrected QT (QTcF) intervals. nih.gov This indicates that the drug affects atrial depolarization, ventricular depolarization, and ventricular repolarization. nih.gov

The effect of antazoline on the action potential of cardiac cells is a critical aspect of its antiarrhythmic action. Research has shown that antazoline prolongs the duration of the action potential and phase 0, which is mediated by the rapid influx of sodium ions. jppres.com It also reduces the resting potential of phase 4. jppres.com This aligns with its classification as a Class Ia antiarrhythmic, which primarily involves the blockade of sodium channels. uj.edu.plcvpharmacology.com Furthermore, antazoline has been found to increase the atrial effective refractory period and atrial post-repolarization refractoriness. frontiersin.org

Table 1: Effects of Antazoline on ECG Parameters in Healthy Volunteers

| Parameter | Baseline (ms) | Post-Antazoline (ms) | p-value |

|---|---|---|---|

| P wave | 101 ± 10 | 110 ± 16 | < .05 |

| QRS complex | 101 ± 12 | 107 ± 12 | < .05 |

| QT interval | 399 ± 27 | 444 ± 23 | < .05 |

| QTcF interval | 403 ± 21 | 448 ± 27 | < .05 |

Data from a study on 10 healthy volunteers receiving intravenous antazoline. nih.gov

Hemodynamic Effects

Investigations into the hemodynamic effects of antazoline have revealed a modest impact on cardiovascular function. A study involving healthy volunteers showed a significant decrease in stroke volume following intravenous antazoline administration. nih.gov However, there was no significant influence on blood pressure. oup.com A significant correlation was observed between the plasma concentration of antazoline and changes in cardiac output, heart rate, and diastolic blood pressure. nih.gov

Table 2: Hemodynamic Effects of Antazoline in Healthy Volunteers

| Parameter | Baseline | Post-Antazoline | p-value |

|---|---|---|---|

| Stroke Volume (mL) | 94.9 ± 21.8 | 82.4 ± 19.6 | < .05 |

Data from a study on 10 healthy volunteers receiving intravenous antazoline. nih.gov

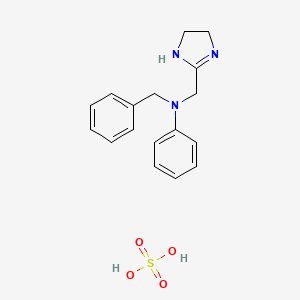

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3.H2O4S/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h1-10H,11-14H2,(H,18,19);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOSJBSLQYMGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179096 | |

| Record name | Antazoline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84803-70-3, 24359-81-7 | |

| Record name | 1H-Imidazole-2-methanamine, 4,5-dihydro-N-phenyl-N-(phenylmethyl)-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84803-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antazoline sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024359817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antazoline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antazoline sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTAZOLINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T74I07212 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms of Action

Histamine (B1213489) H1 Receptor Antagonism

The primary mechanism of action for antazoline (B1665563) is its role as a histamine H1 receptor antagonist. wikipedia.orgdrugbank.com It is an ethylenediamine (B42938) derivative that provides relief from allergic symptoms by blocking the effects of histamine on various tissues. nih.govdrugcentral.org

Competitive and Reversible Binding Characteristics

Antazoline functions as a competitive and reversible inhibitor at the histamine H1 receptor. nih.gov This means it binds to the H1 receptor but does not activate it, thereby preventing endogenous histamine from binding and initiating an allergic response. wikipedia.orgdrugbank.com Studies measuring its binding affinity have shown that antazoline has a high selectivity for the H1 receptor, with a dissociation constant (Ki) of 38.4 +/- 4.4 nM. ncats.io Its affinity for H2 and H3 receptors is considerably weaker, with Ki values of 44,433 +/- 1,763 nM and 42,400 +/- 7,527 nM, respectively. ncats.io

Inhibition of Endogenous Histamine Effects

By blocking H1 receptors, antazoline effectively counteracts the physiological effects of histamine. nih.govpatsnap.com These effects include vasodilation, increased vascular permeability, bronchoconstriction, pain, itching, and spasmodic contractions of gastrointestinal smooth muscles. nih.govdrugcentral.org In clinical models, antazoline has been shown to significantly inhibit histamine-induced itching. nih.gov When used in ophthalmic preparations, it helps to relieve the symptoms of allergic conjunctivitis. wikipedia.orgnih.govjournals.co.za

Anticholinergic Properties and Related Mechanisms

As a first-generation antihistamine, antazoline exhibits anticholinergic activity, meaning it can block the action of the neurotransmitter acetylcholine. nih.govpatsnap.comyoutube.com This property contributes to its therapeutic effects by reducing secretions, which is beneficial in relieving nasal congestion. youtube.com The anticholinergic action can also lead to side effects such as dry mouth. youtube.com

Antiarrhythmic Mechanisms of Action

Antazoline possesses antiarrhythmic properties, with electrophysiological effects similar to those of Class Ia antiarrhythmic drugs. researchgate.netresearchgate.net Its mechanism of action in this regard is thought to be multifactorial, primarily involving the modulation of ion channels in cardiac tissue. researchgate.netmp.pl Research suggests that antazoline blocks both sodium and potassium channels, which alters the cardiac action potential. researchgate.netoup.com This action prolongs the atrial and ventricular effective refractory periods, a mechanism also observed with antiarrhythmics like quinidine. mp.plnih.gov

Electrophysiological Modulations in Cardiac Tissue

Studies have shown that antazoline prolongs the duration of the action potential, slows the initial rapid depolarization (phase 0) which is mediated by sodium channels, and reduces the rate of spontaneous depolarization in phase 4. researchgate.net By inhibiting sodium currents, it demonstrates a key characteristic of Class I antiarrhythmics. oup.com This multi-channel inhibition is crucial for its ability to suppress arrhythmias. oup.com

Effects on P wave, QRS Duration, and QT/QTcF Intervals

Electrocardiogram (ECG) studies in healthy volunteers have demonstrated that intravenous antazoline leads to significant changes in several ECG parameters. nih.gov The P wave, which represents atrial depolarization, and the QRS duration, which represents ventricular depolarization, are both prolonged. nih.govresearchgate.net This indicates a slowing of electrical conduction through the atria and ventricles. nih.gov

Furthermore, antazoline significantly prolongs the QT and the heart-rate corrected QT (QTcF) intervals. nih.govdrugbank.comresearchgate.net The QT interval reflects the total time for ventricular depolarization and repolarization. ecgwaves.com Its prolongation suggests that antazoline delays ventricular repolarization. nih.gov

Below is a table summarizing the effects of intravenous antazoline on ECG parameters from a study on healthy volunteers. nih.govresearchgate.net

| ECG Parameter | Baseline (Mean ± SD) | Post-Antazoline (Mean ± SD) | p-value |

| P wave duration (ms) | 101 ± 10 | 110 ± 16 | < .05 |

| QRS duration (ms) | 101 ± 12 | 107 ± 12 | < .05 |

| QT interval (ms) | 399 ± 27 | 444 ± 23 | < .05 |

| QTcF interval (ms) | 403 ± 21 | 448 ± 27 | < .05 |

Influence on Atrioventricular Nodal Conduction and Refractory Periods

Studies on the electrophysiological impact of antazoline have shown that it generally does not have a significant effect on the atrioventricular (AV) node. Electrophysiological studies in patients revealed that increasing intravenous doses of antazoline had no impact on the atrioventricular node effective refractory period (AVN-ERP), the Wenckebach point, or the AH interval (a measure of conduction time through the AV node). nih.govnih.gov This lack of effect on AV nodal conduction is considered a unique property among many antiarrhythmic drugs. nih.govnih.gov However, the anticholinergic properties of antazoline may transiently improve AV conduction. researchgate.netoup.com One study did note a significant decrease in AV node ERP after drug infusion, representing a differing finding in the literature. researchgate.net

Impact on Atrial Conduction and Refractory Period

Antazoline's primary antiarrhythmic action is concentrated on the atrial myocardium. It has been demonstrated to prolong the effective refractory period in both the right and left atria. nih.govnih.gov In addition to affecting refractoriness, antazoline slows conduction within the atria, as evidenced by a significant, dose-dependent prolongation of intra-atrial and inter-atrial conduction times. nih.govnih.govmdpi.com Specifically, it increases the atrial post-repolarization refractoriness. frontiersin.org In isolated rabbit heart models, antazoline effectively eliminated induced atrial fibrillation by increasing the atrial effective refractory period and interatrial conduction time in a dose-dependent manner. caymanchem.com These changes are believed to be key to its success in converting atrial fibrillation to sinus rhythm. researchgate.netfrontiersin.orgmp.plahajournals.org

Table 1: Effect of Intravenous Antazoline on Atrial Electrophysiological Parameters

| Parameter | Baseline (Mean ± SD) | After 300 mg Antazoline (Mean ± SD) | Change |

| Intra-atrial Conduction Time (hRA-CSos, ms) | 40.5 ± 10.1 | 48.9 ± 14.3 | Significant Prolongation |

| Inter-atrial Conduction Time (hRA-CSd, ms) | 97.9 ± 25.5 | 114.1 ± 27.9 | Significant Prolongation |

| Right Atrium Refractory Period (RA-ERP, ms) | 210.0 ± 29.3 | 240.7 ± 35.8 | Significant Prolongation |

| Left Atrium Refractory Period (LA-ERP, ms) | 212.9 ± 30.2 | 242.9 ± 33.3 | Significant Prolongation |

Data derived from an electrophysiological study in humans. nih.gov

Cardiac Ion Channel Modulation Research

The electrophysiological effects of antazoline are a direct result of its interaction with multiple cardiac ion channels. herzmedizin.de Its mechanism is consistent with a multi-channel inhibitor, showing properties of both sodium and potassium channel blockade. researchgate.netfrontiersin.org This profile has led to its comparison with Class Ia antiarrhythmic agents like quinidine. nih.gov

Research using voltage-clamp techniques on heterologously expressed human cardiac ion channels has provided specific insights into its targets. herzmedizin.de Antazoline was found to significantly inhibit several types of potassium channels, including hERG (human Ether-à-go-go-Related Gene), hTREK-1, and hTRESK. herzmedizin.de The blockade of hERG channels, which are crucial for cardiac repolarization, is a key component of its action potential-prolonging effect. herzmedizin.de Furthermore, the study identified a significant inhibitory effect on the late component of the sodium current (late INa) through the hNaV1.5 channel. herzmedizin.de The inhibition of the hERG channel was found to be frequency-dependent, and molecular studies suggest interaction with specific aromatic residues in the channel's pore region. herzmedizin.de

Table 2: Inhibition of Cardiac Ion Channels by Antazoline (100 µM)

| Ion Channel | Percent Inhibition (Mean ± SEM) | Significance (p-value) |

| hERG (KV11.1) | 53.0 ± 8.5 % | p = 0.0079 |

| hTRESK (K2P18.1) | 35.8 ± 3.4 % | p = 0.0024 |

| hTREK-1 (K2P2.1) | 23.8 ± 5.3 % | p = 0.031 |

| Late hNaV1.5 | 19.6 ± 3.6 % | p = 0.035 |

Data from a study using two-electrode voltage clamp on Xenopus laevis oocytes. herzmedizin.de

Distinction from Direct Myocardial Depression

While the primary antiarrhythmic mechanism of antazoline is its modulation of cardiac ion channels, some studies have noted direct effects on myocardial contractility. In animal models, antazoline has been observed to exert a negative effect on cardiac output and stroke volume, which is indicative of myocardial depression. oup.comresearchgate.net However, its clinical antiarrhythmic efficacy is primarily attributed to its electrophysiological actions—slowing atrial conduction and prolonging the refractory period—rather than a general depression of myocardial function. nih.govoup.com The constellation of its effects, including the prolongation of the QRS and QTc intervals, points towards specific ion channel blockade as the dominant mechanism, distinguishing it from non-specific myocardial depressants. nih.govmdpi.com

Neuropharmacological Activities

As a first-generation antihistamine, antazoline readily crosses the blood-brain barrier, leading to various effects on the central nervous system (CNS). patsnap.com These actions are not limited to its antagonism of histamine receptors.

N-Methyl-D-Aspartate Receptor Modulation and Neuroprotection Studies

A significant non-histaminergic action of antazoline is its modulation of N-Methyl-D-Aspartate (NMDA) receptors. caymanchem.comnih.gov Research has shown that antazoline is a non-competitive antagonist of the NMDA receptor, binding with a Ki of 13 μM. caymanchem.com It effectively blocks NMDA-activated currents in neuronal cultures in a voltage-dependent, rapid, and reversible manner. nih.govresearchgate.net

This NMDA receptor blockade confers significant neuroprotective effects. In cultured cerebellar and hippocampal neurons, antazoline reduces glutamate-induced and NMDA-mediated neurotoxicity. caymanchem.comnih.gov Studies have identified it as a potent neuroprotective agent among imidazoline (B1206853) compounds, with an IC50 of 5 μM against NMDA-induced neuronal death. researchgate.net Furthermore, in vivo studies in rats have demonstrated that antazoline can protect against neuronal damage in a model of status epilepticus induced by pilocarpine. nih.gov

Central Nervous System Effects Beyond Histamine Receptor Binding

Beyond its well-documented antagonism of H1 and NMDA receptors, antazoline exhibits other CNS activities. The most common CNS effect is sedation, a characteristic shared by first-generation antihistamines due to their ability to penetrate the CNS and interact with H1 receptors there. patsnap.com Its anticholinergic properties may also contribute to this sedative effect.

The neuroprotective actions stemming from NMDA receptor blockade represent a primary CNS effect that is entirely independent of histamine receptor interaction. nih.govresearchgate.net Additionally, as an imidazoline compound, antazoline's activity may involve imidazoline binding sites, which are also present in the brain. researchgate.net Its interactions with these systems contribute to a complex neuropharmacological profile that extends well beyond its classification as an antihistamine.

Pharmacokinetic and Metabolic Profile Research

Absorption and Distribution Studies

Upon administration, antazoline (B1665563) is rapidly absorbed into the bloodstream. patsnap.com Following intravenous administration, studies have observed that plasma concentrations of the drug decline quickly. jppres.comnih.gov Research indicates that antazoline has a relatively high volume of distribution, suggesting it spreads extensively throughout the body. nih.govmdpi.com

In terms of plasma protein binding, in vitro assays have shown that less than 50% of antazoline binds to these proteins. nih.gov Further investigation has indicated that antazoline does not appear to bind to erythrocytes. nih.gov

Biotransformation Pathways and Metabolite Characterization

Antazoline undergoes significant biotransformation, primarily in the liver. patsnap.com Its metabolism involves both Phase I and Phase II reactions, which modify its chemical structure to facilitate excretion. mdpi.comnih.gov Through the analysis of human plasma and in vitro human hepatocyte cultures, researchers have identified at least 15 potential metabolites of antazoline. jppres.commdpi.comresearchgate.net

Phase I Metabolic Reactions

Phase I metabolism involves the introduction or unmasking of functional groups on a drug molecule through reactions like oxidation, reduction, or hydrolysis. openaccessjournals.comwikipedia.org This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes. nih.govdynamed.com

The primary enzyme responsible for the metabolism of antazoline is the cytochrome P450 isoform CYP2D6. jppres.commdpi.comnih.govresearchgate.net In vitro studies have demonstrated that the metabolism of antazoline by CYP2D6 is rapid; in one experiment, less than 1% of the parent compound remained after just five minutes of incubation. mdpi.com

The CYP2C19 isoform is also involved in antazoline's biotransformation, although at a much slower rate. mdpi.comnih.govresearchgate.net In a similar in vitro experiment, approximately 50% of the initial antazoline was still present after 30 minutes of reaction with CYP2C19. mdpi.com It has been suggested that the known genetic polymorphism of the CYP2D6 gene may contribute to variations in antazoline metabolism among individuals. mdpi.com Other isoforms, including CYP1A2, CYP2C8, CYP2C9, and CYP3A6, were found not to be involved in its metabolism. mdpi.com

Table 1: In Vitro Metabolism of Antazoline by CYP Isoforms

| CYP Isoform | Rate of Metabolism | Remaining Parent Compound (in vitro) |

|---|---|---|

| CYP2D6 | Fast | <1% after 5 minutes |

| CYP2C19 | Slower | 50% after 30 minutes |

Research has identified two principal Phase I metabolites of antazoline, designated M1 and M2. nih.govresearchgate.netresearchgate.net

Metabolite M1 : This metabolite, identified as N-benzyl-1-(4,5-dihydro-1H-imidazole-2-yl)methanamine, is formed through the removal of a phenyl group from the parent antazoline molecule. mdpi.comnih.gov

Metabolite M2 : Known as hydroxyantazoline, this metabolite is the result of hydroxylation, where a hydroxyl group is added to the para position of antazoline's phenyl substituent. mdpi.comnih.govresearchgate.net The structure of M2 has been definitively confirmed through chemical synthesis. researchgate.net

Both M1 and M2 were detected as products of the reaction catalyzed by CYP2D6. mdpi.com Metabolite M2, along with other intermediate compounds, was also found in the reaction mixture involving CYP2C19. mdpi.com

Cytochrome P450 Isoform Involvement (CYP2D6, CYP2C19)

Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I, drug metabolites often undergo Phase II conjugation reactions, where an endogenous molecule is added to make the compound more water-soluble and easier to excrete. openaccessjournals.com For antazoline and its metabolites, glucuronidation is the predominant Phase II pathway. mdpi.comnih.govresearchgate.net

The Phase I metabolite M2 (hydroxyantazoline) can be further processed through conjugation with glucuronic acid, forming N- or O-glucuronides (identified as metabolites M5 and M3, respectively). mdpi.comnih.gov M2 can also undergo sulfation, where it is conjugated with sulfuric acid to create a sulfate (B86663) metabolite. mdpi.comnih.gov The other key Phase I metabolite, M1, can form an N-glucuronide. mdpi.comnih.gov

Interestingly, antazoline can also bypass Phase I reactions and undergo direct Phase II metabolism. This direct pathway results in the formation of an N-glucuronide of antazoline, known as metabolite M4, which has been identified as one of the most prevalent Phase II metabolites. nih.govresearchgate.net

Table 2: Key Metabolic Pathways of Antazoline

| Parent/Metabolite | Reaction Type | Enzyme/Conjugate | Resulting Metabolite(s) |

|---|---|---|---|

| Antazoline | Phase I (Phenyl removal) | CYP2D6 | M1 |

| Antazoline | Phase I (Hydroxylation) | CYP2D6, CYP2C19 | M2 (Hydroxyantazoline) |

| Antazoline | Phase II (Direct) | Glucuronic Acid | M4 (N-glucuronide) |

| Metabolite M1 | Phase II | Glucuronic Acid | N-glucuronide (MW351) |

| Metabolite M2 | Phase II | Glucuronic Acid | M3 (O-glucuronide), M5 (N-glucuronide) |

| Metabolite M2 | Phase II | Sulfuric Acid | Sulfate conjugate (MW361) |

Formation of Novel Metabolites and Their Identification

Comprehensive analysis using liquid chromatography coupled with tandem mass spectrometry has led to the identification of a broader spectrum of metabolic products. mdpi.comresearchgate.netnih.gov In total, studies have detected at least 15 different potential metabolites in plasma samples from human volunteers and in human hepatocyte cultures. jppres.comresearchgate.netnih.gov

Beyond the primary metabolites M1 through M8, other metabolic products have been cataloged based on their molecular weights. researchgate.net In vitro studies with CYP enzymes also identified several possible intermediate products, designated A, B, and C. mdpi.comresearchgate.net Specifically, a compound with a molecular weight of 281 (Metabolite B) was noted as a product of the reaction catalyzed by CYP2C19. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Antazoline |

| Antazoline Sulfate |

| Hydroxyantazoline |

| N-benzyl-1-(4,5-dihydro-1H-imidazole-2-yl)methanamine |

| Glucuronic acid |

Elimination and Excretion Pathways

The elimination of antazoline from the body occurs through defined metabolic and excretory routes. Research indicates that the drug is cleared primarily by the kidneys, with a smaller fraction eliminated through the biliary and fecal systems.

Renal Excretion Dominance

The principal pathway for the elimination of antazoline and its metabolites is through renal excretion. jppres.compatsnap.com Studies conducted in animal models, specifically rats, have quantitatively demonstrated the dominance of this route. Following a single intravenous administration, a significant portion of the drug is recovered in the urine. nih.govresearchgate.net In one key study, approximately 61.8% of the administered antazoline dose was recovered in the urine of rats over a 72-hour period. nih.govebi.ac.uk This finding underscores that the kidneys are the primary organ responsible for clearing the compound from circulation. patsnap.com The process of renal excretion involves the filtration of polar drugs and their metabolites from the blood, which are then expelled from the body in urine. nih.gov

Biliary and Fecal Elimination

While renal excretion is the main route, biliary and subsequent fecal elimination serve as a secondary pathway for antazoline clearance. nih.govebi.ac.uk The same rat study that established renal dominance also quantified the amount of drug excreted via the bile and feces. Researchers found that approximately 14.2% of the intravenous dose was recovered in the bile within 24 hours, and 5.9% was found in the feces after 72 hours. nih.govebi.ac.uk Biliary excretion is an active transport process that moves drugs and their metabolites from the liver into the bile, which is then released into the digestive tract. nih.gov From there, the substances can be eliminated from the body in feces. nih.govuchicago.edu

| Excretion Pathway | Percentage of Dose Recovered (%) | Time Period | Source |

|---|---|---|---|

| Urine | 61.8% | 72 hours | nih.govebi.ac.uk |

| Bile | 14.2% | 24 hours | nih.govebi.ac.uk |

| Feces | 5.9% | 72 hours | nih.govebi.ac.uk |

Interspecies Pharmacokinetic Comparisons (e.g., Human, Rat, Dog Models)

Pharmacokinetic data for antazoline is available from studies involving humans, rats, and dogs, allowing for interspecies comparisons. researchgate.netresearchgate.net These comparisons are valuable for extrapolating preclinical data to human clinical scenarios. researchgate.net

In humans, following a single 100 mg intravenous dose of antazoline mesylate, the drug exhibits relatively fast elimination. researchgate.netmdpi.com The terminal elimination half-life is approximately 2.3 hours, with a mean residence time of 3.45 hours. jppres.comresearchgate.net The clearance rate has been measured at 80.5 L/h, and a high volume of distribution (Vss = 315 L) is observed. researchgate.net

In rats, a study using a 10 mg/kg intravenous dose reported a terminal elimination half-life of 3.53 hours. nih.govebi.ac.uk

Pharmacokinetic studies have also been successfully conducted in Beagle dogs, with validated methods for determining plasma concentrations of the drug. ebi.ac.ukresearchgate.net However, specific pharmacokinetic parameters from these dog studies are not detailed in the available literature.

| Parameter | Human | Rat | Source |

|---|---|---|---|

| Elimination Half-Life (t½) | ~2.3 hours | 3.53 hours | jppres.comnih.govresearchgate.netebi.ac.uk |

| Mean Residence Time (MRT) | 3.45 hours | Not Reported | jppres.comresearchgate.net |

| Clearance (CL) | 80.5 L/h | Not Reported | researchgate.net |

| Volume of Distribution (Vss) | 315 L | Not Reported | researchgate.net |

Pharmacokinetic Influences on Pharmacodynamic Responses

The pharmacokinetic profile of antazoline has a direct and significant influence on its pharmacodynamic effects, particularly its action on the cardiovascular system. Research has established a strong correlation between the plasma concentration of antazoline and its observed effects on electrocardiogram (ECG) parameters. jppres.com

Studies in healthy volunteers have shown that intravenous antazoline administration leads to a prolongation of the P wave, QRS complex, and the corrected QT (QTc) interval. jppres.commdpi.com These changes signify a drug-induced delay in cardiac electrical conduction and repolarization. jppres.com The intensity of these effects is linked to the concentration of the drug in the plasma. jppres.com

Research on Therapeutic Efficacy in Specific Conditions

Atrial Fibrillation Cardioversion

Intravenous antazoline (B1665563) has emerged as a repurposed antiarrhythmic drug for the cardioversion of recent-onset atrial fibrillation, showing potential benefits in efficacy and safety. mp.pl It functions by prolonging the action potential duration, reducing cardiac tissue excitability, and slowing intra-atrial conduction. nih.gov

Efficacy in Recent-Onset Atrial Fibrillation

Studies have shown that antazoline is effective in the rapid pharmacological cardioversion of recent-onset atrial fibrillation. jppres.com In a randomized, double-blind, placebo-controlled trial (the AnPAF Study), 72.2% of patients treated with intravenous antazoline converted to sinus rhythm compared to 10.5% in the placebo group. oup.com The median time to conversion in the antazoline group was significantly shorter, at 16 minutes. oup.com

A retrospective analysis of emergency room records for patients with symptomatic atrial fibrillation lasting less than 48 hours also supported these findings. nih.gov The study found that antazoline was effective, with a successful conversion rate of 78.2% in patients aged 75 years and older, and 68.3% in younger patients. nih.gov

Performance in Patients with Accessory Pathways and Pulmonary Vein Isolation

Antazoline has been shown to be effective in terminating atrial fibrillation that occurs during certain cardiac procedures.

Accessory Pathways: In a study of patients with Wolff-Parkinson-White syndrome who developed atrial fibrillation during radiofrequency ablation, intravenous antazoline successfully restored sinus rhythm in all 12 patients in whom it was administered. viamedica.plnih.gov The drug effectively converted the arrhythmia without completely blocking the accessory pathway, which allowed for the continuation of the ablation procedure. viamedica.plresearchgate.net

Pulmonary Vein Isolation: Antazoline has also been evaluated for terminating atrial fibrillation during pulmonary vein isolation procedures. nih.gov One retrospective study found that antazoline was effective in 83.6% of patients with paroxysmal atrial fibrillation and 31.1% of those with persistent atrial fibrillation. nih.govresearchgate.net Another study reported a 90.9% success rate in converting new-onset atrial fibrillation within 20 minutes in patients undergoing pulmonary vein isolation. viamedica.plviamedica.pl

Comparative Efficacy Studies with Other Antiarrhythmic Agents

Several studies have compared the efficacy of antazoline to other commonly used antiarrhythmic drugs.

A multicenter registry (the CANT II Study) involving 1365 patients showed that antazoline monotherapy was superior to amiodarone (B1667116) alone (78.3% vs 66.9% conversion rate) and comparable to propafenone (B51707) (78.3% vs 72.7%). mp.plnih.gov A smaller retrospective study (the CANT study) also found antazoline to have a higher success rate than amiodarone and a comparable rate to propafenone. ahajournals.orgnih.gov

The AnProAF study, a single-center, randomized, double-blind trial, compared intravenous antazoline to intravenous propafenone. nih.govresearchgate.net It found that successful conversion occurred in 63% of the antazoline group and 52.1% of the propafenone group, a difference that was not statistically significant. nih.gov However, the median time to conversion was significantly shorter with antazoline (10 minutes vs. 30 minutes). mp.plnih.gov

| Study | Comparison Agent | Antazoline Efficacy | Comparator Efficacy | Key Finding |

|---|---|---|---|---|

| CANT II Study mp.plnih.gov | Amiodarone | 78.3% | 66.9% | Antazoline was superior to amiodarone. |

| CANT II Study mp.plnih.gov | Propafenone | 78.3% | 72.7% | Antazoline efficacy was comparable to propafenone. |

| AnProAF Study nih.gov | Propafenone | 63% | 52.1% | Efficacy was comparable, but antazoline had a faster onset of action. |

Clinical Trial Designs and Outcomes in Antiarrhythmic Research

Research on antazoline's antiarrhythmic properties has utilized various study designs. Early research consisted mainly of single-arm trials and case series. nih.govoup.com More recently, randomized controlled trials have provided more robust evidence.

The AnPAF Study was a single-center, randomized, double-blind, placebo-controlled, superiority trial designed to assess the efficacy of antazoline in the rapid conversion of paroxysmal non-valvular atrial fibrillation. nih.govoup.com The primary outcome was the conversion to sinus rhythm confirmed by a 12-lead ECG. oup.com

The AnProAF Study was a single-center, randomized, double-blind study comparing the efficacy and safety of antazoline with propafenone for the rapid conversion of paroxysmal atrial fibrillation. nih.govresearchgate.net The primary endpoint was the conversion of atrial fibrillation to sinus rhythm confirmed on an electrocardiogram. nih.gov

A multicenter, retrospective registry, the CANT II Study , evaluated the efficacy and safety of antazoline in a real-world emergency department setting. mp.plnih.gov This study used propensity score matching to compare matched groups of patients receiving antazoline and non-antazoline treatments. mp.pl

Allergic Conjunctivitis Symptom Alleviation

Antazoline is a first-generation H1 receptor antagonist with antihistaminic and anticholinergic properties. medicines.org.uk It is used in eye drops, often in combination with a vasoconstrictor like naphazoline (B1676943) or xylometazoline (B1196259), to relieve the symptoms of allergic conjunctivitis. medicines.org.uk

Ocular Antiallergic Action Studies

Clinical studies have demonstrated the efficacy of antazoline in treating allergic conjunctivitis.

A double-blind, controlled clinical trial compared a combination of antazoline phosphate (B84403) and naphazoline hydrochloride to each component alone and a placebo in patients with ragweed-sensitive allergic conjunctivitis. nih.gov The combination product was found to be superior to the placebo in relieving symptoms like conjunctival inflammation and photophobia. nih.gov

Another study using an allergen challenge model found that a combination of naphazoline and antazoline was more effective at inhibiting redness than naphazoline alone and more effective at inhibiting itching than antazoline alone. nih.gov A German study reported that antazoline/tetryzoline (B1198887) eye drops had a more rapid onset of action and led to greater reductions in ocular symptoms compared to levocabastine (B1674950) eye drops in acute allergic conjunctivitis. researchgate.net

Combinational Therapies in Ophthalmic Preparations

The therapeutic efficacy of antazoline is significantly enhanced when used in combination with other active pharmaceutical ingredients in ophthalmic preparations for the management of allergic conjunctivitis. These combinations typically pair antazoline, an H1 receptor antagonist, with a vasoconstrictor to provide comprehensive relief from the various symptoms of ocular allergies.

Common combination therapies include antazoline with naphazoline, xylometazoline, or tetryzoline. wikipedia.orgdrugbank.com The antihistaminic action of antazoline effectively alleviates itching, while the vasoconstrictor agent, such as naphazoline, reduces redness and swelling of the conjunctiva by constricting blood vessels. ontosight.ai This synergistic action provides rapid and effective relief from the primary symptoms of allergic conjunctivitis, including itching, redness, chemosis (swelling of the conjunctiva), lid swelling, and tearing. ontosight.ainih.gov

Clinical research has demonstrated the superiority of these combination products over monotherapy with either agent alone. A double-masked, randomized controlled trial involving 100 subjects with known allergies evaluated an ophthalmic solution containing 0.5% antazoline phosphate and 0.05% naphazoline hydrochloride. The study found that the combination product was significantly more effective at inhibiting itching, redness, chemosis, lid swelling, and tearing compared to placebo, naphazoline alone, or antazoline alone. nih.gov Specifically, the combination was more effective at reducing redness than naphazoline alone and more effective at inhibiting itching than antazoline alone. nih.gov

Another controlled, double-blind clinical trial with 51 ragweed-sensitive patients experiencing allergic conjunctivitis compared a combination of 0.5% antazoline phosphate and 0.05% naphazoline hydrochloride with each component individually and a placebo. nih.gov The results indicated that while both antazoline and naphazoline alone were superior to placebo in relieving symptoms like lacrimation, conjunctival inflammation, and pruritus, the combination product was statistically significantly superior for reducing conjunctival inflammation and photophobia. nih.gov

The combination of antazoline sulfate (B86663) and xylometazoline hydrochloride is another formulation used for the temporary relief of redness and itching due to seasonal and perennial allergies. medicines.org.uk Xylometazoline, a sympathomimetic agent, acts as a vasoconstrictor to reduce eye redness, complementing the antihistaminic effects of antazoline which block histamine-induced itching. medicines.org.uk

The following table summarizes the key findings from clinical studies on combinational ophthalmic therapies involving antazoline.

| Combination Therapy | Condition | Key Research Findings |

| Antazoline Phosphate (0.5%) + Naphazoline Hydrochloride (0.05%) | Allergic Conjunctivitis | Significantly more effective in inhibiting itching, redness, chemosis, lid swelling, and tearing compared to placebo or either drug alone. nih.gov The combination was superior to naphazoline alone for itching and to antazoline alone for redness. nih.gov |

| Antazoline Phosphate (0.5%) + Naphazoline Hydrochloride (0.05%) | Ragweed-Induced Allergic Conjunctivitis | The combination product was statistically significantly superior in reducing conjunctival inflammation and photophobia compared to individual components. nih.gov |

| Antazoline Sulfate + Xylometazoline Hydrochloride | Seasonal and Perennial Allergic Conjunctivitis | The combination provides temporary relief of redness and itching. medicines.org.uk |

| Antazoline + Tetryzoline | Allergic Conjunctivitis | Used to relieve itching of the eye and is useful for sudden-onset allergic conjunctivitis. journals.co.za |

Nasal Congestion and Allergic Rhinitis Management Research

Antazoline has been utilized in nasal preparations, often in combination with a vasoconstrictor, for the symptomatic relief of nasal congestion associated with hay fever and other forms of allergic rhinitis. researchgate.netnih.gov The antihistaminic property of antazoline helps to counteract the effects of histamine (B1213489), a key mediator in allergic reactions, thereby reducing symptoms such as itching and sneezing. nih.gov When combined with a decongestant like xylometazoline, it also helps to alleviate nasal blockage. drugbank.com

Research in the management of allergic rhinitis has explored various therapeutic options. While systemic antihistamines are effective, topical application of antihistamines like antazoline can achieve maximum therapeutic effects more rapidly as the drug is applied directly to the affected nasal mucosa. pharmaceutical-journal.com This localized application also reduces the risk of systemic side effects. pharmaceutical-journal.com

Decongestants, which are often combined with antazoline, work by stimulating α-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and a reduction in tissue edema. nih.gov This provides rapid relief from nasal obstruction. nih.gov

A comparative study has suggested that intranasal antihistamines are preferable for patients with bothersome nasal congestion due to their rapid onset of action. nih.gov

The following table outlines research findings related to the management of nasal congestion and allergic rhinitis with therapies that include antihistamines like antazoline.

| Therapeutic Approach | Condition | Research Findings |

| Topical Antihistamines (e.g., Antazoline) | Nasal Congestion in Allergic Rhinitis | Provides rapid relief of symptoms by direct application to the nasal mucosa. researchgate.netpharmaceutical-journal.com |

| Combination of Antihistamine and Decongestant | Nasal Congestion in Allergic Rhinitis | The combination offers both antihistaminic and vasoconstrictive effects, addressing multiple symptoms. drugbank.com |

Dermatological Allergic Manifestations Research

The application of antazoline in dermatological preparations has been investigated for its potential to relieve itching and irritation associated with various allergic skin conditions. researchgate.net As a histamine H1 receptor antagonist, antazoline can block the effects of histamine in the skin, which include vasodilation, increased vascular permeability, pain, and itching. nih.gov

Topical formulations containing antazoline, such as creams, are intended to provide symptomatic relief from conditions like sunburn, insect bites, and allergic rashes. researchgate.net The rationale for its use is based on its ability to counteract the histamine-mediated inflammatory response in the skin.

While specific clinical trial data on the efficacy of antazoline for dermatological conditions is limited in the provided search results, its mechanism of action supports its use for alleviating pruritus (itching), a common symptom of allergic skin reactions. It is important to note that skin contact with antazoline hydrochloride may cause skin inflammation in some individuals, and it may accentuate pre-existing dermatitis. szabo-scandic.com

Investigation into Immunomodulatory Effects (e.g., in Transplant Settings)

Intriguing research has emerged suggesting that antazoline may possess immunomodulatory properties beyond its antihistaminic effects, particularly in the context of organ transplantation. nih.gov

A notable clinical study investigated the effect of antazoline as an adjuvant to conventional immunosuppressive therapy in renal transplant patients. nih.gov The study compared the survival of transplanted cadaver kidneys in two groups of first-transplant patients. One group (Group A, 33 patients) received antazoline in addition to standard immunosuppressive drugs, while the other group (Group B, 36 patients) received only the standard immunosuppressive therapy. nih.gov

The results at one year showed a significantly higher transplant survival rate of 79% in the group treated with antazoline, compared to 56% in the control group. nih.gov This difference in graft survival was reportedly still present after two and five years. The study suggested that antazoline appeared to diminish the intensity of moderately severe rejection episodes, which can often lead to chronic rejection and graft loss. nih.gov However, the frequency of rejection crises in the initial four months and the rates of patients without rejection or with primary irreversible rejection were similar between the two groups. nih.gov The precise mechanism behind this potential immunosuppressive effect of antazoline has not been fully elucidated. nih.gov

This area of research points to a potential, yet not fully understood, role for antazoline in modulating the immune response, which is a critical aspect of managing transplant rejection and other immunoinflammatory disorders. google.comgoogle.com

The following table summarizes the key findings from the investigation into the immunomodulatory effects of antazoline in a transplant setting.

| Study Focus | Patient Group | Key Research Findings |

| Antazoline as an Adjuvant in Immunosuppressive Therapy | First-time cadaver kidney transplant recipients | The group receiving antazoline showed a 1-year transplant survival rate of 79% compared to 56% in the control group. nih.gov Antazoline appeared to reduce the intensity of moderately severe rejection episodes. nih.gov |

Safety Profile and Pharmacovigilance Research

Adverse Event Profiling from Clinical Studies

Antazoline (B1665563), a first-generation antihistamine, is generally well-tolerated, but can be associated with a range of adverse effects. Common side effects include drowsiness, dizziness, dry mouth, headache, and nausea. patsnap.com In rare instances, more severe reactions can occur, such as anaphylaxis, a serious and potentially life-threatening allergic reaction, and cardiac arrhythmias.

A multicenter registry study reported that in patients receiving antazoline for atrial fibrillation, bradycardia (a slower than normal heart rate) was observed in 4.8% of cases and hypotension (low blood pressure) in 0.8% of cases. mp.pl Another study comparing antazoline to a placebo for the same condition noted several transient and mild adverse events in the antazoline group, including hot flushes, drowsiness, headache, and nausea. oup.com

The following table summarizes adverse events reported in a randomized controlled trial comparing intravenous antazoline with placebo for the cardioversion of paroxysmal atrial fibrillation. oup.com

| Adverse Event | Antazoline Group (%) | Placebo Group (%) |

| Hypotension | 2.8 | 0 |

| Tachycardia | 5.6 | 2.6 |

| Hot Flush | 19.4 | 5.3 |

| Drowsiness | 8.3 | 2.6 |

| Headache | 5.6 | 0 |

| Nausea | 5.6 | 0 |

| Heart Failure | 2.8 | 0 |

| Bradycardia | 5.6 | 0 |

| Data sourced from a randomized controlled trial on the efficacy and safety of antazoline in the rapid cardioversion of paroxysmal atrial fibrillation. oup.com |

Cardiac Safety Considerations

QTc Prolongation Risk and Associated Factors

Antazoline has been shown to cause a significant prolongation of the QTc interval on an electrocardiogram (ECG). nih.govresearchgate.net This effect is a key consideration in its cardiac safety profile, as QTc prolongation can increase the risk of developing serious ventricular arrhythmias, such as Torsades de Pointes. The risk of QTc prolongation may be increased when antazoline is combined with other drugs that also have this effect. drugbank.com Studies in healthy volunteers have demonstrated that intravenous administration of antazoline leads to a notable increase in the QTc interval. nih.govresearchgate.net This prolongation of the QT interval is thought to be due to the drug's effect on the repolarization phase of the cardiac action potential. oup.comresearchgate.net

Negative Inotropic Effects

Research suggests that antazoline exhibits a modest negative inotropic effect, meaning it can slightly decrease the force of myocardial contraction. nih.govoup.comnih.gov Studies in healthy volunteers have shown a significant decrease in stroke volume after intravenous administration of antazoline. nih.govresearchgate.net This effect may be more pronounced in individuals with pre-existing heart conditions, particularly those with reduced left ventricular function. nih.gov The observed reduction in stroke volume might also be partly due to an increase in heart rate following administration of the drug. nih.gov

Hypersensitivity Reactions and Immunological Responses

Although uncommon, hypersensitivity reactions to antazoline can occur. mims.com These reactions happen when the immune system mistakenly identifies antazoline as a harmful substance and mounts a defensive response. Symptoms of an allergic reaction can range in severity and may include skin reactions like hives and itching, as well as swelling of the face, lips, tongue, or throat. In very rare cases, a severe, life-threatening allergic reaction known as anaphylaxis can occur. There have also been reports of antazoline-induced immune hemolytic anemia, hemoglobinuria, and acute renal failure, suggesting a potential for type II and type III hypersensitivity reactions. nih.govnih.gov

Central Nervous System Safety Profile

As a first-generation antihistamine, antazoline can cross the blood-brain barrier, leading to effects on the central nervous system (CNS). patsnap.com The most common CNS side effect is drowsiness or sedation. szabo-scandic.comnih.gov Other potential CNS effects include dizziness, fatigue, lack of concentration, and incoordination. szabo-scandic.com Paradoxically, some individuals, particularly children and the elderly, may experience stimulation instead of depression, leading to symptoms like excitement, anxiety, and tremors. szabo-scandic.com

Ocular and Nasal Mucosal Effects

When applied topically to the eyes or nose, antazoline can cause local irritation. patsnap.comjournals.co.za Common side effects of ophthalmic use include temporary stinging or burning upon application and dryness of the eyes. patsnap.com Blurred vision may also occur shortly after application but is typically transient. patsnap.com With nasal administration, dryness of the nasal mucosa can occur. Prolonged use of antazoline-containing nasal preparations may lead to rebound congestion. patsnap.com

Rebound Hyperaemia Potential

Antazoline, particularly when used in ophthalmic preparations in combination with vasoconstrictors like naphazoline (B1676943) or tetryzoline (B1198887), has been associated with the potential for rebound hyperaemia. researchgate.netnih.gov This phenomenon, also known as rebound congestion, is characterized by the return and often worsening of conjunctival redness and swelling upon discontinuation of the medication after prolonged use. edqm.eupatient.info

Research indicates that while the combination of an antihistamine like antazoline and a vasoconstrictor is more effective at relieving both itching and redness associated with allergic conjunctivitis than either agent alone, long-term application is not recommended. nih.govmzsr.sk The vasoconstrictor component (e.g., tetryzoline, naphazoline) acts on adrenergic receptors to constrict blood vessels, reducing redness. mzsr.skndmctsgh.edu.tw However, continuous use can lead to a desensitization of these receptors. When the drug is withdrawn, the blood vessels may dilate excessively, causing a "rebound" of the initial symptoms. patient.infomzsr.sk

Studies and clinical guidelines suggest limiting the use of such combination products to a short duration, typically not exceeding 14 days, to avoid this effect. ndmctsgh.edu.tw One study noted that rebound effects were not reported with short-term use of less than 10 days, but chronic use can lead to a "rebound conjunctivitis". mzsr.sk

Research Findings on Rebound Hyperaemia with Antazoline Combinations

| Observation | Associated Vasoconstrictor | Recommendation/Conclusion | Source |

|---|---|---|---|

| Long-term use is not recommended due to potential rebound hyperaemia. | Naphazoline | Avoid long-term use to prevent rebound conjunctivitis. | nih.govmzsr.sk |

| Overuse of vasoconstrictors may lead to rebound hyperaemia. | Tetryzoline | Use should not exceed 14 days as it may cause rebound hyperaemia. | ndmctsgh.edu.tw |

| Rebound vasodilation and congestion can occur. | Tetryzoline | Product use should be limited to the short-term only. | edqm.eu |

Hepatic and Renal Impairment Considerations in Safety Studies

The use of antazoline in individuals with impaired liver (hepatic) or kidney (renal) function warrants caution, as these conditions can affect the metabolism and excretion of drugs. centralmerseyloc.org European Directorate for the Quality of Medicines & HealthCare (EDQM) guidelines for certain ophthalmic preparations suggest that products containing antazoline are not recommended for use in patients with hepatic and renal impairment. edqm.eu

Animal studies have indicated that antazoline is primarily eliminated through renal excretion. researchgate.net In humans, conditions that affect kidney function could theoretically alter the clearance of the drug, potentially leading to increased systemic concentrations and adverse effects. For this reason, caution is advised for its use in patients with severe renal impairment. patient.info

Regarding hepatic impairment, specific pharmacokinetic studies on antazoline sulfate (B86663) are limited. However, the liver is a primary site for the metabolism of many drugs via cytochrome P450 (CYP) enzymes. mdpi.comsgul.ac.uk Research has shown that antazoline is metabolized in vitro by human hepatocytes and specific CYP isoforms, primarily CYP2D6 and to a lesser extent CYP2C19. mdpi.com Hepatic impairment could reduce the clearance and increase the half-life of drugs metabolized by these pathways. sgul.ac.uk Therefore, caution is generally advised for patients with pre-existing liver disease when administering drugs that undergo significant hepatic metabolism. wjgnet.com

One study evaluating the antiarrhythmic efficacy of intravenous antazoline found that while the drug's safety profile remained unchanged with decreasing estimated glomerular filtration rate (eGFR), its effectiveness was lower in patients with an eGFR below 45 mL/min/1.73 m². nih.gov

Summary of Considerations for Hepatic and Renal Impairment

| Impairment Type | Consideration | Rationale/Finding | Source |

|---|---|---|---|

| Hepatic Impairment | Not recommended/Use with caution. | Antazoline is metabolized by hepatic enzymes (CYP2D6, CYP2C19); impairment could reduce clearance. | edqm.eumdpi.comsgul.ac.uk |

| Renal Impairment | Not recommended/Use with caution in severe cases. | Animal studies show renal excretion is a primary elimination route. Reduced efficacy was observed in patients with lower eGFR in one study. | edqm.eupatient.inforesearchgate.netnih.gov |

Hematological Abnormalities (e.g., Granulocytopenia)

Hematological abnormalities are rare but have been noted in association with some first-generation antihistamines. nih.govdrugs.com For antazoline specifically, there is a historical case report of granulocytopenia (a type of leukopenia involving a deficiency of granulocytes) in a patient who was also taking penicillamine. mdpi.com The authors of the report suggested that the reaction could have been due to an additive effect of both drugs. mdpi.com

Leukopenia, agranulocytosis, and hemolytic anemia are listed as rare adverse effects for the antihistamine class in general. nih.govdrugs.com However, extensive pharmacovigilance data focusing solely on antazoline sulfate's propensity to cause these specific hematological events is not widely available in recent literature.

Reported Hematological Abnormalities Associated with Antazoline and Antihistamines

| Abnormality | Compound | Research Context/Finding | Source |

|---|---|---|---|

| Granulocytopenia | Antazoline | A single case report in a patient also taking penicillamine; an additive effect was suggested. | mdpi.com |

| Agranulocytosis | Antihistamines (class) | Rarely reported in patients receiving some antihistamines. | nih.govdrugs.com |

| Leukopenia | Antihistamines (class) | Rarely reported in patients receiving some antihistamines. | nih.govdrugs.com |

| Hemolytic Anemia | Antihistamines (class) | Rarely reported in patients receiving some antihistamines. | nih.gov |

Drug Interaction Studies and Pharmacological Synergies

Interactions Affecting QTc Interval

Antazoline (B1665563) has been identified as a compound that can increase the risk of QTc prolongation, a delay in the repolarization of the heart's ventricles. drugbank.comdrugbank.com This effect can be exacerbated when antazoline is combined with other drugs known to prolong the QTc interval. Such interactions can elevate the risk of serious cardiac arrhythmias, including Torsades de Pointes (TdP). clinicalcorrelations.org The mechanism often involves the inhibition of the delayed rectifier potassium current (IKr) in cardiomyocytes. clinicalcorrelations.org Numerous medications across various therapeutic classes have been identified as potentially interacting with antazoline to increase this risk. drugbank.com Patients with Long QT syndrome may be at an increased risk of serious ventricular arrhythmias when treated with sympathomimetic agents like xylometazoline (B1196259), which is often combined with antazoline. medicines.org.uk

| Drug Class | Interacting Drug | Potential Effect with Antazoline |

|---|---|---|

| Antiarrhythmics | Amiodarone (B1667116) | Increased risk or severity of QTc prolongation. drugbank.com |

| Ibutilide | Increased risk or severity of QTc prolongation. drugbank.com | |

| Antidepressants | Amitriptyline | Increased risk or severity of QTc prolongation. drugbank.com |

| Desipramine | Increased risk or severity of QTc prolongation. drugbank.com | |

| Antihistamines | Astemizole | Increased risk or severity of QTc prolongation. drugbank.com |

| Hydroxyzine | Increased risk or severity of QTc prolongation. drugbank.com | |

| Antipsychotics | Amisulpride | Increased risk or severity of QTc prolongation. drugbank.com |

| Chlorpromazine | Increased risk or severity of QTc prolongation. drugbank.com | |

| Antibiotics (Macrolides) | Azithromycin | Increased risk or severity of QTc prolongation. drugbank.com |

| Antimalarials | Chloroquine | Increased risk or severity of QTc prolongation. drugbank.com |

| Antiepileptics | Lamotrigine | Increased risk or severity of QTc prolongation. drugbank.com |

Interactions with Other Antihistamines and Sympathomimetics

As a first-generation antihistamine, antazoline's effects can be additive with other H1 receptor antagonists. drugbank.comresearchgate.net Co-administration can lead to an increased risk of QTc prolongation with certain antihistamines like cetirizine (B192768) and desloratadine. drugbank.com

Antazoline is frequently formulated with sympathomimetic agents, such as naphazoline (B1676943), xylometazoline, and tetrahydrozoline, to achieve a synergistic therapeutic effect. wikipedia.org The sympathomimetic component acts as a vasoconstrictor to reduce mucosal swelling and congestion, while antazoline blocks histamine-mediated symptoms like itching. medex.com.bdmedtigo.com Systemic absorption of the sympathomimetic component can lead to effects like hypertension and tachycardia, particularly with overuse. inishpharmacy.comdrugs.com Caution is advised when using these combinations in patients with cardiovascular disease, hypertension, or diabetes. inishpharmacy.comnafdac.gov.ng

Anticholinergic Activity Enhancement with Co-administered Drugs

Antazoline possesses inherent anticholinergic (anti-muscarinic) properties. nih.govmedicines.org.ukpatsnap.com When taken with other drugs that have anticholinergic effects, there is a potential for an additive impact. medicines.org.uk This can lead to an enhancement of side effects such as dry mouth and blurred vision. researchgate.netpatsnap.com Drugs with notable anticholinergic action that could interact with antazoline include atropine (B194438) and certain antidepressants. medicines.org.uk For instance, studies indicate that antazoline may increase the anticholinergic activities of hyoscyamine. drugbank.com

Effects on Sedative Activities of Other Compounds

Being a first-generation antihistamine, antazoline can cross the blood-brain barrier and cause sedation. patsnap.compatsnap.com This sedative effect can be enhanced when co-administered with other central nervous system (CNS) depressants. medicines.org.uk

Potentiation of Sedation : The sedating effects of CNS depressants such as alcohol, hypnotics, opioid analgesics, anxiolytic sedatives, and antipsychotics can be potentiated by antazoline. medicines.org.ukpatsnap.com

Reduction of Sedation : Conversely, the sedative activities of antazoline may be decreased by CNS stimulants like amphetamine, dextroamphetamine, and benzphetamine. drugbank.com

Interactions with Monoamine Oxidase Inhibitors (MAOIs)

A significant and potentially severe interaction occurs between sympathomimetic agents (often combined with antazoline) and monoamine oxidase inhibitors (MAOIs). medex.com.bddrugs.com The concurrent use of sympathomimetics and MAOIs is contraindicated as it can precipitate a hypertensive crisis. medex.com.bdnafdac.gov.ng This interaction is due to the MAOIs preventing the breakdown of sympathomimetic amines, leading to an exaggerated pressor effect. nafdac.gov.ngmims.com Therefore, products containing antazoline in combination with a sympathomimetic should not be used during or within 14 days of stopping MAOI therapy. medicines.org.ukmedicines.org.uk

Potential for Combined Therapeutic Benefit (e.g., with Vasoconstrictors)

The combination of antazoline with a vasoconstrictor is a well-established therapeutic strategy, particularly in ophthalmic preparations for allergic conjunctivitis. wikipedia.orgontosight.ai Antazoline, as an H1 receptor antagonist, effectively relieves histamine-induced itching, while the vasoconstrictor (e.g., naphazoline, xylometazoline, tetryzoline) reduces conjunctival redness and swelling by constricting blood vessels. medtigo.comontosight.ai

A clinical study evaluating the combination of 0.5% antazoline phosphate (B84403) and 0.05% naphazoline hydrochloride demonstrated superior efficacy compared to either agent alone. nih.gov The combination product was found to significantly inhibit itching, redness, chemosis, lid swelling, and tearing in an allergen challenge model. nih.gov This synergistic action provides comprehensive relief from the primary symptoms of allergic conjunctivitis. ontosight.ainih.gov

| Compound | Mechanism of Action | Therapeutic Contribution |

|---|---|---|

| Antazoline Sulfate (B86663) | H1 receptor antagonist, anticholinergic. medicines.org.ukthea-pharmaceuticals.co.uk | Reduces histamine-induced itching and allergic response. nih.govthea-pharmaceuticals.co.uk |

| Naphazoline / Xylometazoline / Tetryzoline (B1198887) | Alpha-adrenergic receptor agonist (sympathomimetic). medex.com.bd | Causes vasoconstriction, reducing redness and edema. medex.com.bdmedtigo.com |

| Combined Product | Dual action: antihistaminic and vasoconstrictive. | Provides faster and more complete relief from allergic conjunctivitis symptoms than either component alone. nih.gov |

Alterations in Antiepileptic Drug Activity

Experimental research has indicated that histamine (B1213489) plays a role in inhibiting seizures via H1 receptors. nih.gov Consequently, H1 receptor antagonists like antazoline may interfere with the efficacy of certain antiepileptic drugs. Studies conducted in mice have shown that chronic administration of antazoline can impair the anticonvulsant activity of several antiepileptic drugs against maximal electroshock-induced convulsions. nih.govnih.gov

| Antiepileptic Drug | Observed Interaction with Antazoline (in animal models) |

|---|---|

| Phenobarbital | Anticonvulsant activity was impaired. nih.govnih.gov |

| Phenytoin | Anticonvulsant activity was impaired. nih.gov |

| Carbamazepine | Anticonvulsant activity was impaired. nih.gov |

| Valproate | Showed resistance to the hazardous effects of antihistamines. nih.gov |

Additionally, a potential pharmacodynamic interaction exists with lamotrigine, where the combination could increase the risk of QTc prolongation. drugbank.com These findings suggest that the use of H1 antihistamines in patients undergoing treatment for epilepsy should be carefully considered. nih.gov

Advanced Analytical and Methodological Research

Quantitative Determination Methods in Biological Matrices and Pharmaceutical Formulations

The accurate quantification of antazoline (B1665563) sulfate (B86663) in various samples, including biological fluids and pharmaceutical products, is crucial for pharmacokinetic studies and quality control. Researchers have developed and validated several sophisticated analytical methods to achieve this, ranging from highly sensitive mass spectrometry-based techniques to robust chromatographic and spectrophotometric assays.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the determination of antazoline in biological matrices due to its high sensitivity and selectivity. A novel LC-MS/MS method was developed and validated for the quantification of antazoline in human plasma. researchgate.netnih.gov In this method, antazoline was extracted from plasma samples via liquid-liquid extraction, and xylometazoline (B1196259) was utilized as an internal standard to ensure accuracy. researchgate.netnih.gov The method demonstrated fulfillment of validation criteria for linearity, precision, accuracy, stability, and matrix effect. researchgate.netnih.gov

This validated LC-MS/MS method was successfully applied in a human pharmacokinetic study, marking the first such application for intravenous antazoline. researchgate.netnih.gov The study revealed a rapid elimination of the compound, with a terminal half-life of approximately 2.29 hours. researchgate.netnih.gov Furthermore, LC-MS/MS, particularly liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS), has been instrumental in identifying and characterizing antazoline metabolites in both human plasma and in vitro hepatocyte cultures. mdpi.comnih.govmdpi.com

Cloud point extraction (CPE) has also been explored as a sample preparation technique compatible with LC-MS/MS for determining antazoline in human plasma, presenting a simple and environmentally friendly alternative to traditional liquid-liquid extraction. researchgate.netscispace.com

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netnih.gov |

| Biological Matrix | Human Plasma | researchgate.netnih.gov |

| Extraction Method | Liquid-Liquid Extraction | researchgate.netnih.gov |

| Internal Standard | Xylometazoline | researchgate.netnih.gov |

| Validation Criteria | Linearity, Precision, Accuracy, Stability, Dilution Integrity, Matrix Effect | researchgate.netnih.gov |

| Application | Human Pharmacokinetic Study | researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of antazoline sulfate, particularly in pharmaceutical formulations. Reversed-phase HPLC (RP-HPLC) methods have been established for the simultaneous quantification of this compound and naphazoline (B1676943) nitrate (B79036) in commercial ophthalmic products. researchgate.nettandfonline.comtandfonline.com

One such RP-HPLC method utilized a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727) (80:20 v/v). researchgate.nettandfonline.com The analysis was performed at a flow rate of 1.5 mL/min with UV detection at 285 nm. researchgate.nettandfonline.com This method was validated according to International Conference on Harmonization (ICH) guidelines and proved to be sensitive, selective, linear, accurate, and precise, making it suitable for routine quality control. researchgate.nettandfonline.com Another RP-HPLC method employed a Supelcosil LC-8 column and a mobile phase of acetonitrile (B52724), water, and triethylamine (B128534) adjusted to pH 4.5. researchgate.netscilit.com This method was noted for being rapid and stability-indicating. researchgate.netscilit.com Additionally, an ion-pair RP-HPLC method has been described for the determination of antazoline phosphate in combination with tetryzoline (B1198887) hydrochloride in ophthalmic solutions. thaiscience.info

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C18 (4.6 x 250 mm, 5 µm) | Phosphate buffer: Methanol (80:20) | UV at 285 nm | This compound & Naphazoline Nitrate in Ophthalmic Formulations | researchgate.nettandfonline.comtandfonline.com |

| RP-HPLC | Supelcosil LC-8 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water:Triethylamine (40:59.75:0.25), pH 4.5 | Not Specified | Antazoline Sulphate & Naphazoline Nitrate in Pharmaceutical Combinations | researchgate.netscilit.com |

| Ion-Pair RP-HPLC | Not Specified | Not Specified | Not Specified | Antazoline Phosphate & Tetryzoline HCl in Ophthalmic Solution | thaiscience.info |

Spectrophotometric methods offer a simpler and more accessible alternative to chromatographic techniques for the quantification of antazoline. A sensitive method was developed based on the reaction of the antazoline drug base with 2,6-dichlorophenol-indophenol (DCPIP) in a chloroform (B151607) medium. tandfonline.com This reaction forms a colored charge-transfer complex, or chromogen, which exhibits maximum absorbance between 588-603 nm and can be measured to determine the drug's concentration. tandfonline.com

Other approaches include a zero-crossing first-derivative spectrophotometric method, which has been applied for the simultaneous determination of naphazoline hydrochloride and antazoline phosphate in eye drops. thaiscience.info More advanced chemometric methods, such as principal component regression (PCR) and partial least squares (PLS), have been successfully applied to spectrophotometric data to resolve spectral overlap in mixtures of antazoline hydrochloride and naphazoline hydrochloride without prior chemical separation. spectroscopyonline.com An atomic emission spectrometric method based on the formation of ion associates with manganese thiocyanate (B1210189) has also been reported for antazoline hydrochloride. cu.edu.eg

| Method | Principle | Wavelength (λmax) | Application | Reference |

|---|---|---|---|---|

| Colorimetry | Reaction with 2,6-dichlorophenol-indophenol (DCPIP) to form a chromogen. | 588-603 nm | Pure form and pharmaceutical preparations. | tandfonline.com |

| Derivative Spectrophotometry | Zero-crossing first-derivative technique. | Not Specified | Simultaneous determination with Naphazoline HCl in eye drops. | thaiscience.info |

| Chemometrics (PCR/PLS) | Multivariate calibration applied to UV spectra to resolve mixtures. | Full Spectrum | Simultaneous determination with Naphazoline HCl in eye drops. | spectroscopyonline.com |

| Atomic Emission Spectrometry | Formation of ion associates with manganese thiocyanate. | Not Applicable | Determination of antazoline hydrochloride. | cu.edu.eg |

High-Performance Liquid Chromatography (HPLC) Techniques (e.g., Reversed-Phase, Ion-Pair)

In Vitro Experimental Models

In vitro models are indispensable for investigating the metabolic pathways of drugs like antazoline in a controlled environment, providing insights into their biotransformation before human clinical trials.